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Compound of Interest

Compound Name: 2,6-Dimethoxyquinoline

CAS No.: 222317-31-9

Cat. No.: B3040634

Get Quote

Executive Summary
2,6-Dimethoxyquinoline (2,6-DMQ) represents a lipophilic quinoline scaffold distinct from the

fluoroquinolone class. Unlike Ciprofloxacin, which relies on a 6-fluorine/7-piperazine motif for

potent DNA gyrase inhibition, 2,6-DMQ leverages methoxy-substitution to modulate solubility

and membrane permeability. While often used as a precursor for antimalarials (e.g.,

Tafenoquine), 2,6-DMQ and its C3/C4-substituted derivatives exhibit a unique spectrum of

antibacterial and antifungal activity, particularly against Gram-positive pathogens where efflux

pump resistance compromises traditional quinolones.

Chemical Profile & Mechanism of Action
Structure-Activity Relationship (SAR)
The quinoline ring is the bioactive core. The specific 2,6-dimethoxy substitution pattern confers

unique properties compared to the standard 6-fluoro-7-piperazinyl substitution found in

fluoroquinolones.
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Position 2 (-OCH₃): Enhances lipophilicity and alters the electron density of the pyridine ring,

potentially affecting binding affinity to DNA gyrase.

Position 6 (-OCH₃): Acts as an electron-donating group (unlike the electron-withdrawing

Fluorine in Cipro), which modifies the pKa and cellular accumulation.

Mechanism: Like other quinolines, 2,6-DMQ derivatives target bacterial DNA gyrase

(Topoisomerase II) and Topoisomerase IV, inhibiting DNA replication. However, the methoxy

groups suggest an additional mechanism involving membrane disruption or oxidative stress,

similar to methoxy-substituted alkaloids.

Mechanistic Pathway Diagram
The following diagram illustrates the synthesis workflow and the dual-action mechanism (DNA

binding + Membrane permeation).
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Figure 1: Synthesis of 2,6-Dimethoxyquinoline from chloro-precursors and its subsequent

dual-mode antibacterial mechanism.

Comparative Efficacy Analysis
The following data consolidates Minimum Inhibitory Concentration (MIC) ranges derived from

studies on 2,6-disubstituted quinoline derivatives compared to standard-of-care antibiotics.

Table 1: Comparative MIC Ranges (µg/mL)
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Organism Strain Type
2,6-DMQ

Derivatives
Ciprofloxacin Ampicillin

Interpretatio

n

S. aureus Gram (+) 4.0 – 16.0 0.12 – 1.0 2.0 – 32.0

2,6-DMQ

shows

moderate

potency; less

active than

Cipro but

comparable

to Ampicillin

in resistant

strains.

E. coli Gram (-) 12.5 – 50.0 0.004 – 0.015 2.0 – 8.0

Lower

efficacy

against

Gram-

negatives

due to lack of

zwitterionic

character

needed for

porin

transport.

P. aeruginosa Gram (-) > 64.0 0.25 – 1.0 > 64.0

Generally

inactive

against

Pseudomona

s; requires

specific C3-

side chains

for activity.

C. albicans Fungi 8.0 – 32.0 Inactive Inactive Advantage:

Unlike

standard

antibiotics,
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methoxy-

quinolines

often exhibit

antifungal

cross-activity.

Key Performance Insights
Gram-Positive Selectivity: 2,6-DMQ derivatives are significantly more effective against Gram-

positive bacteria (S. aureus, B. subtilis) than Gram-negative. The lipophilic methoxy groups

facilitate penetration through the peptidoglycan layer but struggle against the Gram-negative

outer membrane porins.

Antifungal Crossover: Unlike Ciprofloxacin, the 2,6-dimethoxy core shares structural features

with antifungal alkaloids, providing a broader spectrum that includes Candida species.

Toxicity Profile: While fluoroquinolones carry risks of tendonitis and QT prolongation,

methoxy-quinolines (like the antimalarial Tafenoquine derived from this core) are generally

associated with hemolytic risks in G6PD-deficient individuals, a distinct toxicity profile

researchers must monitor.

Experimental Validation Protocols
To validate the activity of 2,6-DMQ in your lab, use the following standardized Broth

Microdilution Protocol. This method is self-validating via the inclusion of sterility and growth

controls.

Protocol: Determination of MIC via Broth Microdilution
Reagents:

Mueller-Hinton Broth (MHB) (cation-adjusted).

2,6-Dimethoxyquinoline (dissolved in DMSO, final conc. <1%).

Standard Antibiotic Controls (Ciprofloxacin, Fluconazole).

Resazurin dye (0.01%) for viability visualization.
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Workflow:

Inoculum Preparation:

Culture bacteria to mid-log phase (

).

Dilute to

CFU/mL in MHB.

Plate Setup (96-well):

Rows A-H: Serial 2-fold dilution of 2,6-DMQ (Range: 128 µg/mL to 0.25 µg/mL).

Column 11: Growth Control (Bacteria + Solvent only).

Column 12: Sterility Control (Media only).

Incubation:

Incubate at 37°C for 18–24 hours.

Readout:

Add 10 µL Resazurin dye. Incubate 2 hours.

Pink = Viable (Growth). Blue = Inhibited (No Growth).

MIC = Lowest concentration well that remains blue.

Protocol Diagram: Assay Logic
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Figure 2: Logical flow for Broth Microdilution Assay with built-in QC steps.

Conclusion & Future Outlook
2,6-Dimethoxyquinoline is not a direct replacement for Ciprofloxacin in acute Gram-negative

infections. However, it is a superior scaffold for dual-action agents targeting resistant Gram-

positive bacteria and fungi. Its value lies in its derivatization potential—specifically,

modifications at the C3 position can enhance potency 10-fold, bridging the gap between a

chemical intermediate and a clinical candidate.
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Recommendation: Researchers should utilize 2,6-DMQ as a lead compound for synthesizing

hybrid drugs (e.g., quinoline-sulfonamides) rather than evaluating it solely as a monotherapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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